molecular formula C16H13NO B11957574 Acetamide, N-1-anthracenyl- CAS No. 63512-12-9

Acetamide, N-1-anthracenyl-

Cat. No.: B11957574
CAS No.: 63512-12-9
M. Wt: 235.28 g/mol
InChI Key: QRIJEPHXWKXBDD-UHFFFAOYSA-N
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Description

Acetamide, N-1-anthracenyl- is an organic compound with the molecular formula C16H13NO It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by an anthracenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-1-anthracenyl- typically involves the reaction of anthracene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Anthracene} + \text{Acetic Anhydride} \rightarrow \text{Acetamide, N-1-anthracenyl-} + \text{By-products} ]

Industrial Production Methods

In industrial settings, the production of Acetamide, N-1-anthracenyl- involves large-scale reactions using high-purity reagents and advanced catalytic systems. The process is optimized to maximize yield and minimize the formation of unwanted by-products. The use of continuous flow reactors and automated control systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-1-anthracenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the compound into anthracenylamines.

    Substitution: The anthracenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorine are employed under controlled conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Anthracenylamines.

    Substitution: Substituted anthracenyl derivatives.

Scientific Research Applications

Acetamide, N-1-anthracenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-1-anthracenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: A simpler derivative of acetic acid with a hydrogen atom in place of the anthracenyl group.

    N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.

    Anthracene: The parent hydrocarbon from which Acetamide, N-1-anthracenyl- is derived.

Uniqueness

Acetamide, N-1-anthracenyl- is unique due to the presence of the anthracenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where the aromatic and conjugated system of anthracene plays a crucial role.

Properties

CAS No.

63512-12-9

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

N-anthracen-1-ylacetamide

InChI

InChI=1S/C16H13NO/c1-11(18)17-16-8-4-7-14-9-12-5-2-3-6-13(12)10-15(14)16/h2-10H,1H3,(H,17,18)

InChI Key

QRIJEPHXWKXBDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=CC3=CC=CC=C3C=C21

Origin of Product

United States

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